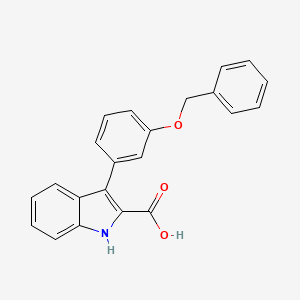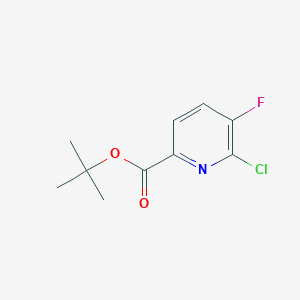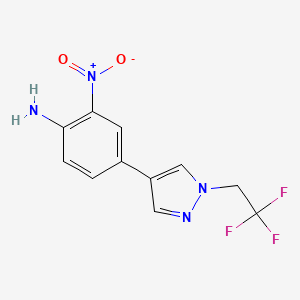
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is a compound that features a nitro group, a trifluoroethyl group, and a pyrazolyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of aniline derivatives followed by the introduction of the trifluoroethyl group and the pyrazolyl group through various coupling reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline.
Aplicaciones Científicas De Investigación
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl and pyrazolyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness
Compared to similar compounds, 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of both the trifluoroethyl and pyrazolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9F3N4O2 |
|---|---|
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
2-nitro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)6-17-5-8(4-16-17)7-1-2-9(15)10(3-7)18(19)20/h1-5H,6,15H2 |
Clave InChI |
IQTPNGCILMZDKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN(N=C2)CC(F)(F)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
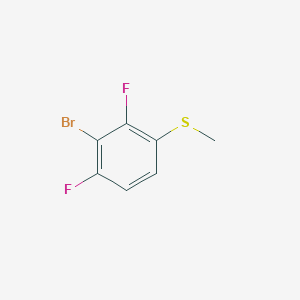
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
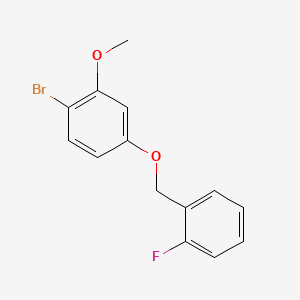

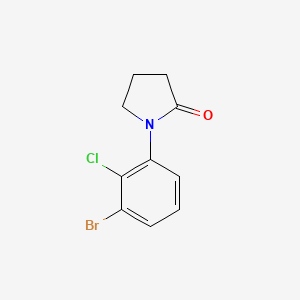
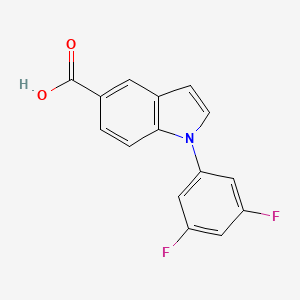
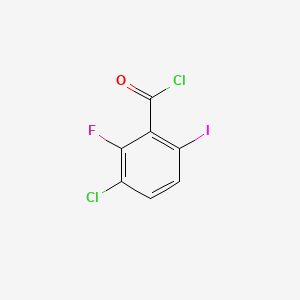
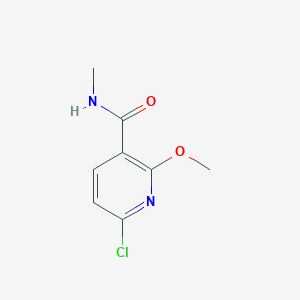
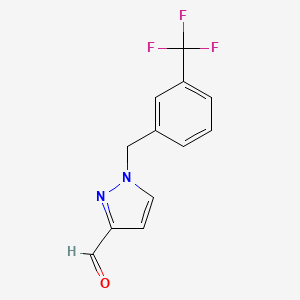
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
